Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester

HIV-1 Protease Inhibition Stereochemistry-Activity Relationship Antiviral Drug Discovery

Sourcing the incorrect enantiomer or N-alkyl analog of this piperidine intermediate can lead to complete target disengagement. Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester (CAS 250275-26-4) is the chirally pure (R)-configured building block that addresses this risk. - Delivers up to 120-fold superior enzymatic inhibitory activity vs. the (S)-enantiomer in HIV-1 protease inhibitor programs. - N-Cyclopropyl substitution is essential for nanomolar potency; ethyl or isopropyl analogs show dramatic activity loss. - Orthogonal Boc protection enables modular diversification for GPR119 agonists, γ-secretase inhibitors, and CCR5 antagonists.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B7987142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1CC1)C2CCCNC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-6-7-10)11-5-4-8-14-9-11/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1
InChIKeyYPGOLKSFUYFLPB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-(R)-piperidin-3-yl-carbamic Acid tert-Butyl Ester: Chiral Building Block Baseline for Procurement Specification


Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester (CAS 250275-26-4) is a chiral, Boc-protected aminopiperidine featuring a distinct (R)-configuration at the piperidine 3-position and an N-cyclopropyl substituent . With the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting central nervous system (CNS) disorders, metabolic pathways, and antiviral targets [1][2]. Its structural framework is integral to N-cyclopropyl-N-piperidinyl pharmacophores recognized as modulators of the GPR119 receptor, a target for type 2 diabetes and obesity [3].

Why Cyclopropyl-(R)-piperidin-3-yl-carbamic Acid tert-Butyl Ester Cannot Be Replaced by Generic In-Class Analogs


Substituting Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester with its (S)-enantiomer (CAS 250275-25-3), the racemic mixture (CAS 250275-24-2), or alternate N-alkyl analogs (e.g., ethyl or isopropyl derivatives) results in a documented loss of biological activity. Direct comparative data from HIV-1 protease inhibitor research demonstrates that compounds derived from the (R)-piperidine scaffold exhibit up to 120-fold superior enzymatic inhibitory activity compared to their (S)-configured counterparts [1]. Furthermore, the cyclopropyl group on the carbamate nitrogen imparts a dramatic increase in in vitro potency relative to other N-substituents, as observed in γ-secretase inhibitor programs where its attachment to the piperidine core was a key potency-enabling modification [2]. Generic substitution without stereochemical and N-substituent verification introduces significant risk of potency erosion and target disengagement in downstream applications.

Quantitative Differentiation Evidence for Cyclopropyl-(R)-piperidin-3-yl-carbamic Acid tert-Butyl Ester


(R)-Stereochemistry Delivers 120-Fold Potency Gain Over (S)-Enantiomer in HIV-1 Protease Inhibition

In a head-to-head comparison of piperidine-derived HIV-1 protease inhibitors, the (R)-piperidine-3-carboxamide-containing compound 22a exhibited an IC₅₀ of 3.61 nM, representing a 120-fold improvement in potency over the corresponding (S)-configured compound 23a [1]. This study further confirmed that inhibitors with (R)-piperidine derivatives as P2-ligands exhibited superior activity than those with (S)-configuration 'as a whole,' and that N-methylation of the (R)-piperidine scaffold (e.g., 22a vs 24a) also led to decreased activity, underscoring the critical importance of the free (R)-configured secondary amine for target engagement [1].

HIV-1 Protease Inhibition Stereochemistry-Activity Relationship Antiviral Drug Discovery

N-Cyclopropyl Substitution Enables Dramatic Potency Gains in γ-Secretase Inhibition

Published structure-activity relationship (SAR) studies on γ-secretase inhibitors demonstrate that attachment of the cyclopropylcarbamate group to the piperidine core leads to a dramatic increase of in vitro potency [1]. The piperidine-cyclopropylcarbamate series was optimized to provide inhibitors with IC₅₀ values in the single-digit nanomolar range, and the resulting compounds significantly reduced Aβ levels in TgCRND8 transgenic mice after a single oral dose at 30 mpk [1]. While specific comparative IC₅₀ data between the Boc-protected intermediate and other N-substituents are not available at the intermediate stage, the pharmacophoric requirement for the N-cyclopropyl group is a class-level inference from the final bioactive compounds.

γ-Secretase Inhibition Alzheimer's Disease N-Substituent SAR

Cyclopropyl-(R)-piperidin-3-yl Scaffold Is a Privileged Pharmacophore in GPR119 Agonist Patents

Multiple patent families from Boehringer Ingelheim and Merck Sharp & Dohme specifically claim N-cyclopropyl-N-piperidinyl-amide and benzamide derivatives as GPR119 modulators, with the cyclopropyl-(R)-piperidin-3-yl scaffold serving as the core structural template for agonist activity [1][2][3]. The Merck patent (WO2014052379A1) discloses substituted cyclopropyl piperidinyl compounds with GPR119 EC₅₀ values in the nanomolar range (e.g., compounds 19 and 20 with EC₅₀ values of 75 nM and 25 nM, respectively) in in vitro cAMP assays, with demonstrated oral glucose-lowering efficacy in diabetic mouse models [4]. The (R)-configuration and cyclopropyl N-substituent are conserved across these patent families, indicating their essential role in target engagement.

GPR119 Agonism Type 2 Diabetes Metabolic Disorders

Boc Protection Allows Orthogonal Deprotection and Downstream Functionalization Without Stereochemical Erosion

The tert-butyloxycarbonyl (Boc) protecting group on Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester can be selectively removed under mild acidic conditions (e.g., TFA or HCl/dioxane) to liberate the free (R)-N-cyclopropyl-piperidin-3-amine, enabling subsequent amide coupling, reductive amination, or sulfonylation without racemization . This contrasts with benzyl carbamate (Cbz)-protected analogs, which require hydrogenolysis conditions that may be incompatible with certain functional groups or lead to catalyst poisoning. The Boc group also provides superior stability during storage compared to the free amine, with recommended storage at 2–8°C protected from light [1]. Vendor specifications indicate available purity of ≥95% to 98%, supporting direct use in medicinal chemistry campaigns without additional purification .

Solid-Phase Peptide Synthesis Protecting Group Strategy Chiral Intermediate Handling

Piperidin-3-yl Substitution Pattern Is Conserved Across Multiple Therapeutic Target Classes Compared to 4-yl Isomers

Across the published HIV-1 protease inhibitor series, the piperidine P2-ligand is exclusively substituted at the 3-position (piperidin-3-yl), with no reported activity for 4-substituted analogs [1]. Similarly, GPR119 modulator patents consistently depict N-cyclopropyl-N-(piperidin-3-yl) rather than N-(piperidin-4-yl) scaffolds [2][3]. This positional selectivity is attributed to the spatial orientation of the secondary amine, which forms critical hydrogen bonds with catalytic aspartate residues (Asp30 and Asp29) in the HIV-1 protease active site; a 4-yl substitution would misalign this interaction [1]. While direct comparative IC₅₀ data between 3-yl and 4-yl positional isomers are not available in the open literature for this specific intermediate, the exclusive selection of the 3-yl isomer across multiple independent drug discovery programs constitutes strong inferential evidence for its functional superiority.

Positional Isomer SAR Piperidine Regiochemistry Target Engagement

Racemic Mixture Lacks the Stereochemical Fidelity Required for Enantioselective Target Engagement

The racemic analog N-Boc-N-(3-piperidyl)cyclopropylamine (CAS 250275-24-2) lacks the defined (R)-stereochemistry of the target compound . Given the 120-fold potency differential between (R)- and (S)-enantiomers demonstrated in HIV-1 protease assays, the racemic mixture would deliver, at best, half the active enantiomer, with the (S)-component potentially acting as an inactive ballast or, in worst-case scenarios, a competitive antagonist [1]. Chiral purity is therefore not merely a quality metric but a direct determinant of downstream biological readout. Vendor listings confirm that the (R)-enantiomer (CAS 250275-26-4) and (S)-enantiomer (CAS 250275-25-3) are supplied as distinct catalog items, while the racemate (CAS 250275-24-2) is priced separately, reflecting the different synthetic routes and resolution steps required [2].

Chiral Purity Racemic vs Enantiopure Procurement Specification

High-Value Application Scenarios for Cyclopropyl-(R)-piperidin-3-yl-carbamic Acid tert-Butyl Ester


HIV-1 Protease Inhibitor Lead Optimization Requiring (R)-Configured P2-Ligand

Medicinal chemistry teams developing next-generation HIV-1 protease inhibitors should prioritize this intermediate for synthesizing (R)-piperidine-3-carboxamide P2-ligands. The 120-fold potency advantage of the (R)-configuration over the (S)-configuration is directly documented, and the free amine liberated upon Boc deprotection enables modular coupling to diverse P2'-sulfonamide partners [1]. The resulting compounds can achieve single-digit nanomolar IC₅₀ values against wild-type HIV-1 protease and retain partial activity against Darunavir-resistant variants [1].

GPR119 Agonist Synthesis for Type 2 Diabetes and Metabolic Syndrome Programs

This intermediate is the foundational building block for constructing N-cyclopropyl-N-piperidinyl-amide and benzamide GPR119 agonists, a pharmacophore extensively claimed in patent literature by Boehringer Ingelheim and Merck [2][3]. After Boc deprotection, the free (R)-amine can be elaborated with diverse carboxylic acid or benzamide partners to access compounds with GPR119 cAMP EC₅₀ values in the 25–75 nM range, demonstrating oral glucose-lowering efficacy in diabetic mouse models [4].

γ-Secretase Inhibitor Programs for Alzheimer's Disease Targeting Aβ Reduction

The N-cyclopropylcarbamate motif is a critical potency determinant in γ-secretase inhibitors. Researchers can use this Boc-protected intermediate to construct piperidine-based inhibitors that achieve single-digit nanomolar IC₅₀ values and demonstrate in vivo Aβ reduction in transgenic mouse models following oral administration [5]. The Boc group ensures compatibility with multi-step synthetic sequences before final deprotection and functionalization.

CCR5 Antagonist Discovery for HIV Entry Inhibition and Inflammatory Diseases

Piperidine-based CCR5 antagonists represent an important class of antiviral and anti-inflammatory agents. The (R)-configured cyclopropyl-piperidine scaffold has been cited in patent literature as a key intermediate for constructing CCR5 antagonists targeting HIV entry and inflammatory conditions such as rheumatoid arthritis and COPD [6]. The orthogonal Boc protection allows for selective N-functionalization at either the piperidine or carbamate nitrogen.

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